Cas no 1017467-32-1 (1-(3,4-dimethoxyphenyl)cyclohexan-1-amine)

1-(3,4-Dimethoxyphenyl)cyclohexan-1-amine is a substituted cyclohexylamine derivative featuring a 3,4-dimethoxyphenyl moiety. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its structural framework, which may serve as a key intermediate in the development of bioactive molecules. The presence of the dimethoxy groups enhances solubility and potential binding interactions, while the cyclohexylamine core contributes to conformational rigidity. Its well-defined chemical structure allows for precise modifications, making it valuable for medicinal chemistry applications, including the exploration of CNS-active compounds. The compound is typically characterized by high purity and stability under standard laboratory conditions, ensuring reliable performance in synthetic workflows.
1-(3,4-dimethoxyphenyl)cyclohexan-1-amine structure
1017467-32-1 structure
Product name:1-(3,4-dimethoxyphenyl)cyclohexan-1-amine
CAS No:1017467-32-1
MF:C14H21NO2
MW:235.32204413414
CID:5811551
PubChem ID:17896455

1-(3,4-dimethoxyphenyl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-dimethoxyphenyl)cyclohexan-1-amine
    • SCHEMBL5056526
    • 1017467-32-1
    • EN300-1867317
    • Inchi: 1S/C14H21NO2/c1-16-12-7-6-11(10-13(12)17-2)14(15)8-4-3-5-9-14/h6-7,10H,3-5,8-9,15H2,1-2H3
    • InChI Key: LXNFRMHOCOROCZ-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)C1(CCCCC1)N)OC

Computed Properties

  • Exact Mass: 235.157228913g/mol
  • Monoisotopic Mass: 235.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 44.5Ų

1-(3,4-dimethoxyphenyl)cyclohexan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1867317-0.05g
1-(3,4-dimethoxyphenyl)cyclohexan-1-amine
1017467-32-1
0.05g
$587.0 2023-09-18
Enamine
EN300-1867317-10.0g
1-(3,4-dimethoxyphenyl)cyclohexan-1-amine
1017467-32-1
10g
$4236.0 2023-06-02
Enamine
EN300-1867317-5.0g
1-(3,4-dimethoxyphenyl)cyclohexan-1-amine
1017467-32-1
5g
$2858.0 2023-06-02
Enamine
EN300-1867317-0.1g
1-(3,4-dimethoxyphenyl)cyclohexan-1-amine
1017467-32-1
0.1g
$615.0 2023-09-18
Enamine
EN300-1867317-1.0g
1-(3,4-dimethoxyphenyl)cyclohexan-1-amine
1017467-32-1
1g
$986.0 2023-06-02
Enamine
EN300-1867317-0.5g
1-(3,4-dimethoxyphenyl)cyclohexan-1-amine
1017467-32-1
0.5g
$671.0 2023-09-18
Enamine
EN300-1867317-2.5g
1-(3,4-dimethoxyphenyl)cyclohexan-1-amine
1017467-32-1
2.5g
$1370.0 2023-09-18
Enamine
EN300-1867317-5g
1-(3,4-dimethoxyphenyl)cyclohexan-1-amine
1017467-32-1
5g
$2028.0 2023-09-18
Enamine
EN300-1867317-10g
1-(3,4-dimethoxyphenyl)cyclohexan-1-amine
1017467-32-1
10g
$3007.0 2023-09-18
Enamine
EN300-1867317-0.25g
1-(3,4-dimethoxyphenyl)cyclohexan-1-amine
1017467-32-1
0.25g
$642.0 2023-09-18

Additional information on 1-(3,4-dimethoxyphenyl)cyclohexan-1-amine

Comprehensive Overview of 1-(3,4-dimethoxyphenyl)cyclohexan-1-amine (CAS No. 1017467-32-1): Properties, Applications, and Research Insights

1-(3,4-dimethoxyphenyl)cyclohexan-1-amine (CAS No. 1017467-32-1) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and chemical research. This cyclohexylamine derivative, featuring a 3,4-dimethoxyphenyl substituent, exhibits intriguing physicochemical properties, making it a valuable intermediate in synthetic chemistry. The compound's molecular framework combines the rigidity of a cyclohexane ring with the electronic effects of methoxy groups, offering versatile reactivity for further derivatization.

In recent years, the demand for specialized amine-based intermediates like 1-(3,4-dimethoxyphenyl)cyclohexan-1-amine has surged, driven by advancements in drug discovery and material science. Researchers frequently explore its potential as a building block for CNS-active compounds, given the structural resemblance to pharmacologically active motifs. The dimethoxy substitution pattern is particularly noteworthy, as it mimics natural product scaffolds found in many bioactive molecules, enhancing its relevance in medicinal chemistry.

The synthesis of CAS 1017467-32-1 typically involves multi-step organic transformations, including reductive amination or nucleophilic substitution reactions. Analytical characterization via NMR spectroscopy and mass spectrometry confirms its high purity, a critical factor for pharmaceutical applications. Recent studies highlight its utility in developing selective enzyme inhibitors, with particular interest in its potential modulation of neurotransmitter systems—a hot topic in neurodegenerative disease research.

From an industrial perspective, 1-(3,4-dimethoxyphenyl)cyclohexan-1-amine aligns with the growing focus on sustainable synthetic routes. Manufacturers increasingly adopt green chemistry principles to optimize its production, minimizing hazardous byproducts—a response to the pharmaceutical industry's emphasis on Environmental, Social, and Governance (ESG) compliance. This compound's stability under various pH conditions also makes it suitable for formulation development, addressing frequent queries about excipient compatibility in drug delivery systems.

Emerging applications extend beyond traditional pharmaceuticals. Materials scientists investigate its incorporation into functional polymers, leveraging the amine group for crosslinking or as a monomer modifier. The electron-rich aromatic system contributes to interesting optoelectronic properties, relevant to organic semiconductor research—an area experiencing exponential growth due to demands for flexible electronics.

Quality control protocols for 1017467-32-1 emphasize rigorous HPLC analysis and chiral purity assessment, especially when intended for asymmetric synthesis. The compound's stereochemical configuration significantly influences biological activity, a key consideration for researchers designing enantioselective catalysts or chiral drugs. Recent patent literature reveals innovative uses in catalytic asymmetric hydrogenation, demonstrating its expanding role in synthetic methodology development.

Storage and handling recommendations for 1-(3,4-dimethoxyphenyl)cyclohexan-1-amine follow standard organic compound protocols, with emphasis on protection from moisture and oxidation. Its moderate water solubility and lipophilic character make it suitable for diverse solvent systems, frequently discussed in process chemistry forums. Thermogravimetric analysis data confirms stability up to 150°C, supporting its use in high-temperature reactions—a feature often queried by industrial chemists.

The compound's structure-activity relationships continue to inspire computational chemistry studies, particularly molecular docking simulations predicting interactions with biological targets. This aligns with current trends in AI-assisted drug design, where such scaffolds serve as valuable training data for machine learning models. Research collaborations increasingly explore its derivatives for GPCR modulation, addressing the pharmaceutical industry's need for targeted therapeutics with improved selectivity profiles.

Regulatory documentation for CAS 1017467-32-1 complies with REACH and FDA guidelines for research chemicals, with detailed safety data sheets available for laboratory use. While not classified as hazardous under standard protocols, proper personal protective equipment (PPE) remains recommended—a point emphasized in recent laboratory safety guidelines circulating in academic circles. The compound's low ecotoxicity profile further supports its sustainable credentials.

Future research directions may explore 1-(3,4-dimethoxyphenyl)cyclohexan-1-amine's potential in bioconjugation chemistry, particularly for antibody-drug conjugates (ADCs) or prodrug development. Its balanced lipophilicity-logP values (experimentally determined as 2.1-2.4) position it favorably for blood-brain barrier penetration studies—an area of intense investigation for neurological disorders. These applications resonate with trending searches about blood-brain barrier shuttle technologies and CNS drug delivery innovations.

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